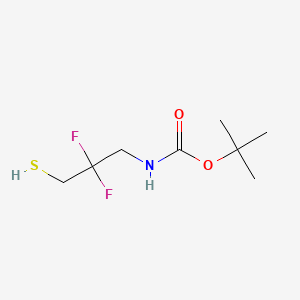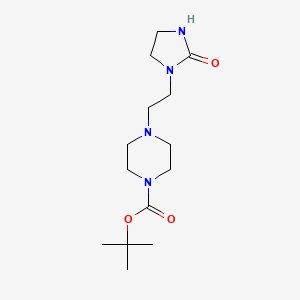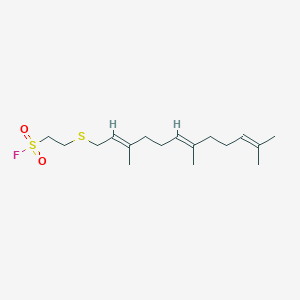
2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a cyclobutyl ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-fluoro-3-methylcyclobutyl)ethan-1-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments can optimize the production process, making it more efficient and scalable .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products like carboxylic acids.
- Reduced products like alcohols .
Applications De Recherche Scientifique
Chemistry: 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom, which can form covalent bonds with biological molecules .
Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo substitution reactions makes it a versatile candidate for drug design .
Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The bromine atom can be displaced by nucleophiles, leading to the formation of stable adducts. This reactivity can be exploited in enzyme inhibition, where the compound binds to the active site of an enzyme, preventing its normal function .
Comparaison Avec Des Composés Similaires
- 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
- 2-Bromo-1-(3-nitrophenyl)ethan-1-one
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
Comparison: Compared to its analogs, 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the cyclobutyl ring. This structural feature can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H10BrFO |
|---|---|
Poids moléculaire |
209.06 g/mol |
Nom IUPAC |
2-bromo-1-(3-fluoro-3-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C7H10BrFO/c1-7(9)2-5(3-7)6(10)4-8/h5H,2-4H2,1H3 |
Clé InChI |
AMMTUVNVXQMXPO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)C(=O)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)



![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)
![tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B15296337.png)


![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)

![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)
